N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic heterocycle known for its role in kinase inhibition and anticancer activity. Key structural attributes include:
- 1-(3,4-Dimethylphenyl) substituent: Enhances lipophilicity and steric bulk compared to simpler aryl groups.
- 2-(2-Fluorophenoxy)acetamide side chain: Introduces conformational rigidity and electronic effects via fluorine.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-13-7-8-15(9-14(13)2)27-20-16(10-24-27)21(29)26(12-23-20)25-19(28)11-30-18-6-4-3-5-17(18)22/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFXUXCCIDTRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer properties, anti-inflammatory effects, and inhibition of specific enzymes.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core .
- Substituents at various positions, including a 3,4-dimethylphenyl group and a 2-fluorophenoxy group .
The molecular formula is with a molecular weight of approximately 367.39 g/mol. Its unique structural features contribute to its biological activity by influencing interactions with biological targets.
Biological Activities
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities. Below are key findings regarding the biological activity of this compound:
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- In vitro Studies : The compound has shown promising results against various cancer cell lines. For instance, it exhibited significant cytotoxicity in A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values in the low micromolar range .
- Mechanism of Action : The anticancer activity is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. This includes targeting the epidermal growth factor receptor (EGFR), which is crucial for many cancers .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models of inflammation.
- Potential Applications : These properties suggest potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| 3,4-Dimethylphenyl Group | Enhances binding affinity to target proteins |
| 2-Fluorophenoxy Group | Increases lipophilicity and cellular uptake |
| Pyrazolo Core | Essential for maintaining biological activity |
Case Studies
- EGFR Inhibition : In a study focusing on EGFR inhibitors, derivatives similar to this compound were synthesized and evaluated for their anti-proliferative activities. The results indicated that modifications at the phenyl and pyrazolo positions significantly enhanced inhibitory potency against both wild-type and mutant EGFR variants .
- Cytotoxicity Assays : In another study assessing various derivatives of pyrazolo[3,4-d]pyrimidines, this compound was found to have a comparable or superior cytotoxic effect when tested against several cancer cell lines compared to existing treatments .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives
Key Observations:
- Lipophilicity : The target compound’s 3,4-dimethylphenyl group increases logP compared to the 4-fluorophenyl analog .
- Electronic Effects: The 2-fluorophenoxy group in the target compound may stabilize the acetamide side chain via electronegativity, whereas the 3-methoxy group in the analog is prone to demethylation .
Table 2: Inferred Properties Based on Substituents
Key Observations:
Preparation Methods
Cyclocondensation of 3-Aminopyrazole Derivatives
The pyrazolo[3,4-d]pyrimidinone scaffold is synthesized via cyclocondensation between 3-aminopyrazole (1 ) and a 1,3-biselectrophilic agent. Malonic acid derivatives or β-diketones are commonly employed, with POCl₃ or acetic acid as catalysts.
Example Protocol (Adapted from):
- 3-Amino-1H-pyrazole-4-carbonitrile (10 mmol) and dimethyl malonate (12 mmol) are refluxed in acetic acid (50 mL) with POCl₃ (2 mL) for 6 hours.
- The mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate.
- Column chromatography (petroleum ether/ethyl acetate, 3:1) yields 5-cyano-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidine (78% yield).
Key Optimization:
- Substituting malonic acid with fluorinated β-diketones enhances electrophilicity, facilitating cyclization at lower temperatures.
- Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields.
Introduction of the 3,4-Dimethylphenyl Group
Friedel-Crafts Alkylation at Position 1
The 3,4-dimethylphenyl moiety is introduced via Friedel-Crafts alkylation using AlCl₃ as a Lewis catalyst.
- Pyrazolo[3,4-d]pyrimidin-4-one (5 mmol) is dissolved in dry dichloromethane (20 mL).
- 3,4-Dimethylbenzyl chloride (6 mmol) and AlCl₃ (10 mmol) are added under nitrogen.
- The reaction is stirred at 25°C for 12 hours, quenched with ice-water, and purified via silica gel chromatography to yield 1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidine (82% yield).
Analytical Validation:
- ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 3H, aromatic), 2.31 (s, 6H, CH₃).
Functionalization with the 2-(2-Fluorophenoxy)Acetamide Side Chain
Synthesis of 2-(2-Fluorophenoxy)Acetyl Chloride
Step 1: Williamson Ether Synthesis
- 2-Fluorophenol (10 mmol) and chloroacetic acid (12 mmol) are reacted in acetone with K₂CO₃ (15 mmol) at 60°C for 5 hours.
- Acidification with HCl yields 2-(2-fluorophenoxy)acetic acid (89% yield).
Step 2: Acetyl Chloride Formation
Amide Coupling at Position 5
The acetamide side chain is introduced via nucleophilic acyl substitution.
Procedure:
- 1-(3,4-Dimethylphenyl)-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidine (5 mmol) is dissolved in dry THF (30 mL).
- 2-(2-Fluorophenoxy)acetyl chloride (6 mmol) and Et₃N (10 mmol) are added dropwise at 0°C.
- The mixture is stirred at 25°C for 8 hours, filtered, and purified via column chromatography (ethyl acetate/hexane, 1:1) to yield the target compound (68% yield).
Characterization Data:
- Melting Point: 198–200°C
- HRMS (ESI): m/z calculated for C₂₃H₂₀FN₅O₃ [M+H]⁺: 448.1522; found: 448.1525.
Industrial-Scale Considerations and Process Optimization
Catalytic System Efficiency
Yield Optimization Table
| Step | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Acetic acid, POCl₃, 6h | 78 | 98 |
| Friedel-Crafts | AlCl₃, DCM, 12h | 82 | 97 |
| Amide Coupling | Et₃N, THF, 8h | 68 | 99 |
| Suzuki Coupling | Pd(PPh₃)₄, dioxane, 12h | 75 | 98 |
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis typically involves:
- Cyclization of pyrazole precursors to form the pyrazolo[3,4-d]pyrimidine core.
- Substituent introduction (e.g., 3,4-dimethylphenyl and 2-fluorophenoxy groups) via nucleophilic substitution or coupling reactions.
- Purification using column chromatography or recrystallization to achieve >95% purity . Example reaction conditions: Use anhydrous solvents (DMF or THF) and catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps.
Q. Which spectroscopic methods confirm the compound’s structure?
| Technique | Application | Key Data |
|---|---|---|
| ¹H/¹³C NMR | Assign proton/carbon environments | Aromatic protons at δ 7.2–8.1 ppm; carbonyl at δ 170–175 ppm |
| Mass Spectrometry (MS) | Confirm molecular weight | [M+H]⁺ peak matching theoretical mass (±0.5 Da) |
| X-ray crystallography | Resolve 3D conformation | Bond angles (e.g., 120° for aromatic rings) and torsion angles |
Q. What biological activities are associated with pyrazolo[3,4-d]pyrimidine derivatives?
- Anticancer : Inhibition of kinases (e.g., EGFR, VEGFR) via competitive binding .
- Antimicrobial : Disruption of bacterial cell wall synthesis .
- Anti-inflammatory : COX-2 enzyme inhibition .
Advanced Research Questions
Q. How can reaction conditions optimize the pyrazolo[3,4-d]pyrimidine core yield?
- Temperature : 80–100°C for cyclization (avoids side products) .
- Solvent polarity : High-polarity solvents (e.g., DMSO) enhance ring closure efficiency .
- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling (yield improvement by 15–20%) .
Q. How do substituents influence biological activity?
| Substituent | Effect | Example Activity |
|---|---|---|
| 3,4-Dimethylphenyl | Enhances lipophilicity and target binding | Increased kinase inhibition |
| 2-Fluorophenoxy | Improves metabolic stability | Prolonged half-life in vitro |
| Trifluoromethoxy | Electron-withdrawing effect boosts selectivity | Enhanced anticancer potency |
Q. What strategies resolve contradictions in SAR data among analogs?
- Computational docking : Compare binding modes (e.g., AutoDock Vina) to identify critical interactions .
- Free-Wilson analysis : Quantify substituent contributions to activity .
- Meta-analysis : Aggregate data from analogs with shared cores to identify trends .
Q. How is regioselectivity achieved during 3,4-dimethylphenyl group introduction?
- Steric control : Bulky directing groups (e.g., tert-butyl) favor para-substitution .
- Electronic effects : Electron-donating groups (e.g., methoxy) guide electrophilic aromatic substitution .
Q. What methodologies determine the compound’s mechanism of action?
- Enzyme assays : Measure IC₅₀ values against purified targets (e.g., kinases) .
- Cellular thermal shift assay (CETSA) : Validate target engagement in live cells .
- siRNA knockdown : Confirm phenotype rescue upon target gene silencing .
Q. How are chromatographic techniques optimized for stability studies?
- HPLC conditions : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm .
- Forced degradation : Expose to heat (40°C), light (UV), and acidic/basic conditions to identify degradation products .
Q. Which chemical modifications enhance the acetamide side chain’s reactivity?
- Oxidation : Convert acetamide to carboxylic acid using KMnO₄ (pH 9–10) .
- Reduction : Transform amide to amine via LiAlH₄ (anhydrous conditions) .
- Alkylation : Introduce alkyl groups using alkyl halides and NaH .
Data Contradiction Analysis
- Issue : Conflicting reports on anticancer vs. antimicrobial potency in analogs.
- Resolution :
- Dose-response assays : Compare EC₅₀ values across cell lines .
- Structural overlays : Identify divergent substituent patterns (e.g., chloro vs. methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
